molecular formula C19H24Cl2N2 B12765536 N,N-dimethyl-2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine;dihydrochloride CAS No. 83658-22-4

N,N-dimethyl-2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine;dihydrochloride

Cat. No.: B12765536
CAS No.: 83658-22-4
M. Wt: 351.3 g/mol
InChI Key: PORKMAOILKBAEI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine;dihydrochloride is a chemical compound with a complex structure that includes a phenyl group, a dihydroisoquinoline moiety, and a dimethylaminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine;dihydrochloride typically involves multiple stepsThe final step involves the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N,N-dimethyl-2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline
  • N,N-dimethyl-2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine;monohydrochloride

Uniqueness

N,N-dimethyl-2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

83658-22-4

Molecular Formula

C19H24Cl2N2

Molecular Weight

351.3 g/mol

IUPAC Name

N,N-dimethyl-2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C19H22N2.2ClH/c1-21(2)13-12-17-14-16-10-6-7-11-18(16)19(20-17)15-8-4-3-5-9-15;;/h3-11,17H,12-14H2,1-2H3;2*1H

InChI Key

PORKMAOILKBAEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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